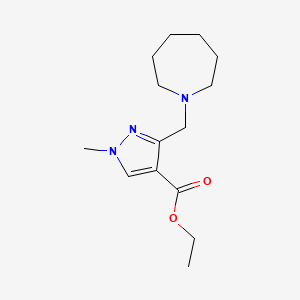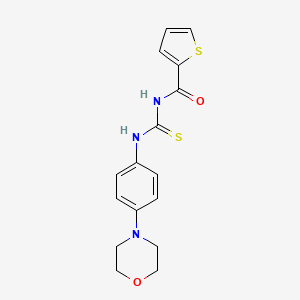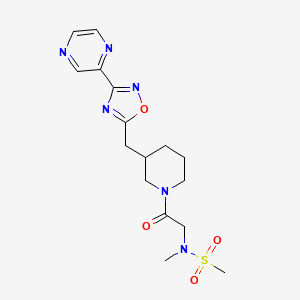
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide is a complex organic compound that features a combination of a thiophene ring, a pyridine ring, and a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用機序
Target of Action
The primary targets of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide are currently unknown. The compound is structurally similar to other pyridin-3-yl compounds, which have been shown to have various biological activities . .
Mode of Action
Given its structural similarity to other pyridin-3-yl compounds, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other pyridin-3-yl compounds, it may affect pathways related to the function of its potential targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other pyridin-3-yl compounds, it may have similar effects, such as modulation of enzyme activity or receptor signaling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine derivative.
Formation of the Cinnamamide Intermediate: The next step involves the synthesis of cinnamamide. This can be achieved by reacting cinnamic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Coupling Reaction: The final step involves coupling the pyridine intermediate with the cinnamamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Use in the development of materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: A precursor in the synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cinnamamide.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, widely used in medicinal chemistry.
Uniqueness
This compound is unique due to the combination of the thiophene, pyridine, and cinnamamide moieties, which may confer distinct biological and chemical properties
特性
IUPAC Name |
(E)-3-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-20-19(16)17-10-12-23-14-17/h1-12,14H,13H2,(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVBUMLWHCKPE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748372.png)

![2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2748374.png)
![6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2748375.png)

![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)




![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)
![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2748395.png)
